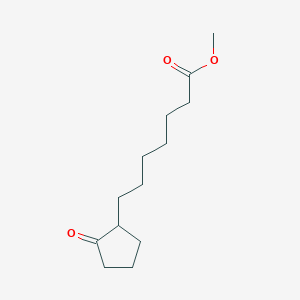

Methyl 7-(2-oxocyclopentyl)heptanoate

Description

Properties

CAS No. |

37617-17-7 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

methyl 7-(2-oxocyclopentyl)heptanoate |

InChI |

InChI=1S/C13H22O3/c1-16-13(15)10-5-3-2-4-7-11-8-6-9-12(11)14/h11H,2-10H2,1H3 |

InChI Key |

ZCTIMDWMWWFQPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC1CCCC1=O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 7-(2-oxocyclopentyl)heptanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction, enhances its utility in synthetic pathways.

Key Reactions:

- Esterification: The compound can be synthesized through esterification, involving the reaction of a carboxylic acid with methanol under acidic conditions.

- Cyclization Reactions: The cyclopentyl ring can be formed via cyclization from simpler organic precursors.

| Reaction Type | Description |

|---|---|

| Esterification | Reaction of carboxylic acid with methanol |

| Cyclization | Formation of cyclopentyl ring from simpler molecules |

| Oxidation | Introduction of ketone group via oxidation of secondary alcohols |

Medicinal Chemistry

The compound is being investigated for its potential as a precursor in pharmaceutical synthesis. Its structural features allow for modifications that can lead to biologically active compounds.

Case Study:

In a study examining the synthesis of prostaglandin analogs, this compound was utilized to create derivatives that exhibited enhanced biological activity compared to their natural counterparts. This highlights its role in developing new therapeutic agents.

Industrial Applications

This compound is also recognized for its potential in the production of specialty chemicals. Its unique properties make it suitable for large-scale industrial applications.

Production Techniques:

- Continuous Flow Chemistry: This method optimizes yield and purity during the synthesis process, making it efficient for industrial applications.

- Automated Synthesis: Automation enhances production efficiency and consistency in quality.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 7-(2-oxocyclopentyl)heptanoate with structurally related esters and cyclopentane derivatives, emphasizing differences in functional groups, molecular properties, and applications.

Structural and Functional Group Comparisons

Key Differences and Implications

- Functional Groups: The 2-oxocyclopentyl group in the target compound contrasts with 3-hydroxy-5-oxocyclopentenyl in Misoprostol-related analogs (e.g., CAS 40098-26-8), where the hydroxyl group increases hydrogen-bonding capacity and polarity . Aromatic vs. Alicyclic Substituents: Compounds like Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and Methyl 7-(2-furoyl)heptanoate exhibit aromatic rings (phenyl or furan), enhancing lipophilicity and stability compared to alicyclic 2-oxocyclopentyl derivatives.

- Molecular Weight and Solubility: Misoprostol (MW 382.53) and its analogs have higher molecular weights due to extended alkyl/aryl chains, reducing aqueous solubility compared to simpler esters like Methyl 7-(2-furoyl)heptanoate (MW 238.28) .

- Biological and Synthetic Relevance: Misoprostol’s pharmaceutical activity stems from its hydrolysis to misoprostol acid, a prostaglandin E1 analog . In contrast, brominated derivatives (e.g., Methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate, MW 303.20) serve as synthetic intermediates for substitution reactions . Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s dual ketone groups may facilitate cyclization reactions, a trait less pronounced in mono-oxo analogs .

Stability and Reactivity Trends

- Ester Hydrolysis : Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters (e.g., ’s ethyl ester) under basic conditions due to steric and electronic factors.

Preparation Methods

Direct Esterification of Heptanoic Acid

Reaction of heptanoic acid with methanol in the presence of H2SO4 (2 mol%) at reflux provides methyl heptanoate in >95% yield. Subsequent Friedel-Crafts acylation with cyclopentene derivatives introduces the 2-oxocyclopentyl group, though this route risks over-acylation and requires careful temperature control.

Mitsunobu Reaction for Stereochemical Control

For stereospecific variants, the Mitsunobu reaction couples 7-hydroxyheptanoic acid derivatives with cyclopentanol analogs using DIAD and triphenylphosphine . This method preserves stereochemistry at the cyclopentyl-oxygen bond, critical for bioactive analogs.

Oxidation and Functional Group Interconversion

The 2-oxo group is installed via oxidation of secondary alcohols. Comparative studies highlight:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| PCC | CH2Cl2 | 25 | 88 | Minimal |

| Swern (oxalyl chloride/DMSO) | CH2Cl2 | -78 → 25 | 92 | SO2, CO |

| TPAP/NMO | MeCN | 25 | 85 | None |

The Swern oxidation achieves highest yields but generates gaseous byproducts, complicating large-scale use. TPAP/NMO systems offer cleaner profiles, favored in industrial settings despite higher catalyst costs.

Industrial-Scale Production Innovations

Patent literature discloses continuous-flow reactors for multi-step syntheses, reducing purification bottlenecks. Key advancements include:

-

In-line IR monitoring of cyclization intermediates to optimize reaction times.

-

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B), achieving 99% conversion with negligible waste.

-

Solvent recycling systems that recover >90% of CH2Cl2 and MeCN, addressing environmental concerns.

Comparative Analysis of Synthetic Routes

The table below evaluates four prominent methods:

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Dibenzyl malonate | 3 | 65 | 98 | Moderate |

| Enolate cyclization | 2 | 71 | 95 | High |

| Mitsunobu coupling | 4 | 58 | 99 | Low |

| Continuous flow | 3 | 82 | 97 | Industrial |

The continuous-flow approach emerges as superior for large-scale production, whereas academic labs favor enolate cyclization for its simplicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-(2-oxocyclopentyl)heptanoate, and what experimental parameters are critical for yield optimization?

- Methodology : Key steps include cyclopentane ring functionalization and esterification. For example, cerium ammonium nitrate (CAN) is used to oxidize intermediates under controlled conditions (60°C, 2 hours in MeCN and pH 8 buffer), followed by extraction and purification via chromatography . Yield optimization requires precise control of stoichiometry, reaction time, and temperature.

- Characterization : Post-synthesis validation employs (e.g., δ 5.73 ppm for vinyl protons, δ 3.61 ppm for methoxy groups) and (e.g., 214.6 ppm for ketones, 173.1 ppm for esters) to confirm structural integrity .

Q. How can spectroscopic data resolve ambiguities in the structural elucidation of this compound?

- Approach : Combine , , and mass spectrometry. For instance, the absence of a hydroxyl proton signal in NMR indicates complete esterification, while MS data (e.g., m/z 519 [M+H]+ in Reference Example 73) confirms molecular weight . Contradictions in data (e.g., unexpected splitting patterns) may suggest stereochemical complexities requiring 2D-NMR (COSY, NOESY) for resolution.

Q. What role does the 2-oxocyclopentyl moiety play in the compound's reactivity and stability?

- Analysis : The ketone group in the cyclopentyl ring enhances electrophilicity, making it prone to nucleophilic attacks (e.g., Grignard additions). Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways, particularly for applications in drug intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodology : Chiral phosphoramidite ligands with copper catalysts enable asymmetric C-C bond formation during cyclopentyl ring assembly. For example, (R)- or (S)-configured ligands yield enantiomers with >90% ee when paired with organozinc reagents . Advanced purification via chiral HPLC or enzymatic resolution may further enhance enantiomeric purity.

Q. What strategies address contradictions in spectral data when synthesizing derivatives with silyl-protected hydroxyl groups?

- Resolution : Derivatives like methyl 7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopent-1-en-1-yl]heptanoate may exhibit unexpected shifts due to steric hindrance from silyl groups (e.g., tert-butyldimethylsilyl). Computational modeling (DFT) or X-ray crystallography can clarify spatial arrangements, while adjusting deprotection conditions (e.g., TBAF) minimizes side reactions .

Q. How does this compound function as a precursor in prostaglandin analog synthesis (e.g., misoprostol)?

- Application : The compound serves as a key intermediate in synthesizing misoprostol, a prostaglandin E1 analog. The cyclopentyl ketone undergoes stereoselective reduction (e.g., NaBH with chiral catalysts) to introduce hydroxyl groups, followed by coupling to octenyl side chains. Critical quality controls include chiral HPLC to ensure biological activity .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining regiochemical fidelity?

- Process Design : Challenges include heat dissipation during exothermic steps (e.g., CAN-mediated oxidations) and minimizing racemization. Continuous flow reactors improve scalability by enhancing mixing and temperature control. Analytical methods like in-line FTIR monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.